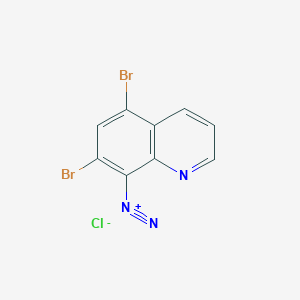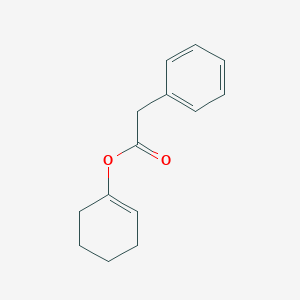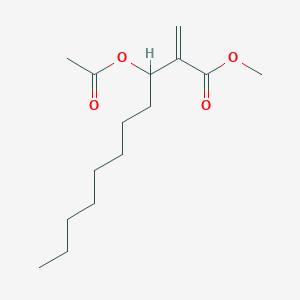
Undecanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester is a chemical compound with the molecular formula C14H24O4 It is a derivative of undecanoic acid, characterized by the presence of an acetyloxy group and a methylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester typically involves the esterification of undecanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The acetyloxy group can be introduced through acetylation using acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar esterification and acetylation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Undecanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or acids.
Applications De Recherche Scientifique
Undecanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and as a component in formulations requiring specific ester functionalities.
Mécanisme D'action
The mechanism of action of undecanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester involves its interaction with cellular components. In biological systems, it can modulate metabolic pathways by affecting the expression of genes critical for cellular processes . The compound’s antifungal activity is attributed to its ability to disrupt cell wall and membrane assembly, lipid metabolism, and mRNA processing .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl undecanoate: A simpler ester of undecanoic acid without the acetyloxy and methylene groups.
Methyl undecylenate: Another ester of undecanoic acid with a different functional group arrangement.
Uniqueness
Undecanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetyloxy group enhances its potential as a versatile intermediate in organic synthesis, while the methylene group contributes to its unique chemical properties.
Propriétés
Numéro CAS |
594835-16-2 |
|---|---|
Formule moléculaire |
C15H26O4 |
Poids moléculaire |
270.36 g/mol |
Nom IUPAC |
methyl 3-acetyloxy-2-methylideneundecanoate |
InChI |
InChI=1S/C15H26O4/c1-5-6-7-8-9-10-11-14(19-13(3)16)12(2)15(17)18-4/h14H,2,5-11H2,1,3-4H3 |
Clé InChI |
OQKRYSSAJQLEBF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C(=C)C(=O)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226740.png)
![[3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane](/img/structure/B14226744.png)
![Carbamic acid, [1-(2,3-dihydroxyphenyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14226747.png)
![N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide](/img/structure/B14226753.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)-](/img/structure/B14226757.png)
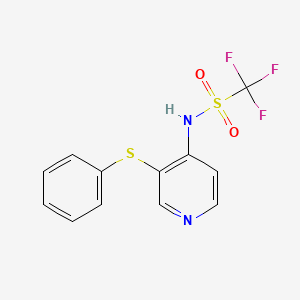
![Ethyl [(1R)-1-methyl-2-oxocyclohexyl]acetate](/img/structure/B14226771.png)
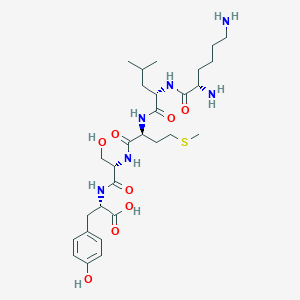
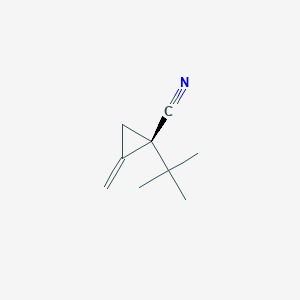
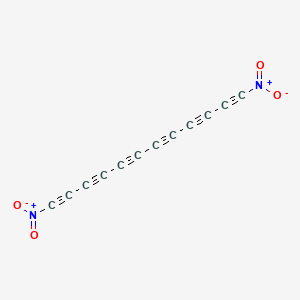
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B14226799.png)

